S-(2-Hydroxypropyl)glutathione-d6
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Overview
Description
S-(2-Hydroxypropyl)glutathione-d6: is a labelled biliary glutamylcysteinylglycine conjugate metabolite of 1,2-dibromo-3-chloropropane. It is a white solid with a molecular formula of C13H23N3O7S and a molecular weight of 365.40262 . This compound is used in various biochemical and proteomics research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxypropyl)glutathione-d6 involves the conjugation of glutathione with 1,2-dibromo-3-chloropropane. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The production process is optimized to minimize waste and ensure cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: S-(2-Hydroxypropyl)glutathione-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in biochemical processes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
Chemistry: In chemistry, S-(2-Hydroxypropyl)glutathione-d6 is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is used to investigate the role of glutathione in cellular processes, including detoxification and antioxidant defense .
Medicine: In medical research, this compound is studied for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and detoxification .
Industry: In the industrial sector, this compound is used in the development of new materials and products that require glutathione conjugation .
Mechanism of Action
S-(2-Hydroxypropyl)glutathione-d6 exerts its effects through its interaction with various molecular targets and pathways. It participates in the detoxification process by conjugating with toxic compounds, making them more soluble and easier to excrete. The compound also plays a role in antioxidant defense by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
S-(2-Hydroxypropyl)glutathione: The non-deuterated form of the compound.
S-(2-Hydroxyethyl)glutathione: A similar compound with an ethyl group instead of a propyl group.
S-(2-Hydroxybutyl)glutathione: A similar compound with a butyl group instead of a propyl group
Uniqueness: S-(2-Hydroxypropyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .
Properties
Molecular Formula |
C13H23N3O7S |
---|---|
Molecular Weight |
371.44 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |
InChI Key |
QZGTWORENDJZMJ-DWEFYRJXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
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